3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,7-trimethyl-2H-chromen-2-one and 2-oxopropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration, followed by purification using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Pharmacology: It is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
3,4,7-Trimethyl-2H-chromen-2-one: Lacks the 2-oxopropoxy group, which may affect its biological activity and chemical reactivity.
5-(2-Oxopropoxy)-2H-chromen-2-one: Lacks the trimethyl groups, which may influence its solubility and interaction with molecular targets.
Uniqueness
3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the trimethyl groups and the 2-oxopropoxy group. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,7-trimethyl-5-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8-5-12(18-7-9(2)16)14-10(3)11(4)15(17)19-13(14)6-8/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAXRSZMIMRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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